Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate typically involves the reaction of 2-methoxybenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate
- Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
- Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11-6-4-3-5-8(11)9(13)7-10(14)12(15)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJQSOTWWRUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848052-89-1 |
Source
|
Record name | methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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